molecular formula C35H45FN8O3 B606242 (R)-4-(8-Fluoro-2-oxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(7-methyl-1H-indazol-5-yl)-1-oxo-1-(4-(piperidin-1-yl)piperidin-1-yl)propan-2-yl)piperidine-1-carboxamide CAS No. 1050381-35-5

(R)-4-(8-Fluoro-2-oxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(7-methyl-1H-indazol-5-yl)-1-oxo-1-(4-(piperidin-1-yl)piperidin-1-yl)propan-2-yl)piperidine-1-carboxamide

Cat. No. B606242
CAS RN: 1050381-35-5
M. Wt: 644.7964
InChI Key: HBOINTMVWRSZQS-SSEXGKCCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BMS-694153 is a potent and selective CGRP receptor antagonist. Calcitonin gene-related peptide (CGRP) has been implicated in the pathogenesis of migraine.

Scientific Research Applications

Enantioselective Synthesis and CGRP Receptor Antagonism

This compound has been studied for its potential as a calcitonin gene-related peptide (CGRP) receptor antagonist. A study conducted by Cann et al. (2012) outlined the development of a stereoselective, economical synthesis process for this compound, highlighting its potential use in therapeutic applications related to CGRP receptor modulation (Cann et al., 2012).

Antibacterial Properties

The compound shows promising results in antibacterial applications. A study by Huang et al. (2010) synthesized derivatives of this compound and evaluated them for their antibacterial activity, particularly against Staphylococcus aureus and Staphylococcus epidermidis. The findings suggest potential use in addressing bacterial infections (Huang et al., 2010).

Crystal Structure Analysis

A study by Ullah and Stoeckli-Evans (2021) focused on the crystal structure of a closely related hydrochloride salt derivative. Their findings contribute to a better understanding of the molecular structure and properties of such compounds, which is essential for designing more effective drugs (Ullah & Stoeckli-Evans, 2021).

Potential Antihypertensive Agents

Obase et al. (1983) investigated structural modifications of similar compounds, leading to the synthesis of new piperidines as potential antihypertensive agents. This indicates the compound's relevance in cardiovascular drug research (Obase et al., 1983).

Inotropic Evaluation

Liu et al. (2009) synthesized and evaluated a series of derivatives for positive inotropic activity, which measures the force of heart contractions. This research suggests potential applications in treating heart-related conditions (Liu et al., 2009).

Diabetes Drug Synthesis

Sawai et al. (2010) developed a process for large-scale production of an amorphous peptide-like compound structurally related to our compound of interest, with potential applications in diabetes treatment (Sawai et al., 2010).

properties

CAS RN

1050381-35-5

Product Name

(R)-4-(8-Fluoro-2-oxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(7-methyl-1H-indazol-5-yl)-1-oxo-1-(4-(piperidin-1-yl)piperidin-1-yl)propan-2-yl)piperidine-1-carboxamide

Molecular Formula

C35H45FN8O3

Molecular Weight

644.7964

IUPAC Name

(R)-N-(1-([1,4'-bipiperidin]-1'-yl)-3-(7-methyl-1H-indazol-5-yl)-1-oxopropan-2-yl)-4-(8-fluoro-2-oxo-1,4-dihydroquinazolin-3(2H)-yl)piperidine-1-carboxamide

InChI

InChI=1S/C35H45FN8O3/c1-23-18-24(19-26-21-37-40-31(23)26)20-30(33(45)42-14-8-27(9-15-42)41-12-3-2-4-13-41)38-34(46)43-16-10-28(11-17-43)44-22-25-6-5-7-29(36)32(25)39-35(44)47/h5-7,18-19,21,27-28,30H,2-4,8-17,20,22H2,1H3,(H,37,40)(H,38,46)(H,39,47)/t30-/m1/s1

InChI Key

HBOINTMVWRSZQS-SSEXGKCCSA-N

SMILES

CC1=C2C(=CC(=C1)C[C@H](C(=O)N3CCC(CC3)N4CCCCC4)NC(=O)N5CCC(CC5)N6CC7=C(C(=CC=C7)F)NC6=O)C=NN2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BMS-694153;  BMS 694153;  BMS694153.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-4-(8-Fluoro-2-oxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(7-methyl-1H-indazol-5-yl)-1-oxo-1-(4-(piperidin-1-yl)piperidin-1-yl)propan-2-yl)piperidine-1-carboxamide
Reactant of Route 2
Reactant of Route 2
(R)-4-(8-Fluoro-2-oxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(7-methyl-1H-indazol-5-yl)-1-oxo-1-(4-(piperidin-1-yl)piperidin-1-yl)propan-2-yl)piperidine-1-carboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
(R)-4-(8-Fluoro-2-oxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(7-methyl-1H-indazol-5-yl)-1-oxo-1-(4-(piperidin-1-yl)piperidin-1-yl)propan-2-yl)piperidine-1-carboxamide
Reactant of Route 4
Reactant of Route 4
(R)-4-(8-Fluoro-2-oxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(7-methyl-1H-indazol-5-yl)-1-oxo-1-(4-(piperidin-1-yl)piperidin-1-yl)propan-2-yl)piperidine-1-carboxamide
Reactant of Route 5
(R)-4-(8-Fluoro-2-oxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(7-methyl-1H-indazol-5-yl)-1-oxo-1-(4-(piperidin-1-yl)piperidin-1-yl)propan-2-yl)piperidine-1-carboxamide
Reactant of Route 6
(R)-4-(8-Fluoro-2-oxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(7-methyl-1H-indazol-5-yl)-1-oxo-1-(4-(piperidin-1-yl)piperidin-1-yl)propan-2-yl)piperidine-1-carboxamide

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